molecular formula C12H13FN6O2 B2379590 (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 2034360-40-0

(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2379590
CAS No.: 2034360-40-0
M. Wt: 292.274
InChI Key: KHBQTMSNVVXXJX-UHFFFAOYSA-N
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Description

(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex compound known for its unique structural features and multifaceted applications. This compound contains several key functional groups, including pyrimidinyl, pyrrolidinyl, and triazolyl moieties. Such structural intricacies provide it with diverse reactivity and functionality, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step reactions, starting from basic building blocks. A common route includes the following steps:

  • Formation of 5-fluoropyrimidin-2-ol: : This intermediate is synthesized by fluorination of pyrimidin-2-ol under controlled conditions using reagents like diethylaminosulfur trifluoride.

  • Synthesis of (5-fluoropyrimidin-2-yl)oxy-pyrrolidine: : Reacting 5-fluoropyrimidin-2-ol with pyrrolidine under suitable base conditions, usually involving an alkoxide or amine, to form the ether linkage.

  • Coupling with 1-methyl-1H-1,2,3-triazol-4-ylmethanone: : This is achieved through an azide-alkyne cycloaddition, often referred to as the “click” reaction, using copper(I) as a catalyst.

Industrial Production Methods

On an industrial scale, the production leverages high-throughput synthesis techniques to ensure purity and yield. Continuous flow reactors and automated synthesis platforms are employed to streamline the process, reduce human error, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the pyrrolidinyl and triazolyl moieties.

  • Reduction: : Selective reduction reactions can modify the fluoro-substituted pyrimidinyl group.

  • Substitution: : Nucleophilic substitution reactions can occur, especially around the fluoro and pyrrolidinyl groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogenation reactions.

  • Substitution: : Nucleophiles like amines or alcohols in the presence of suitable bases or catalysts.

Major Products Formed

The major products depend on the reaction conditions:

  • Oxidation: : Oxidized derivatives at the pyrrolidinyl group.

  • Reduction: : Reduced forms at the pyrimidinyl group, leading to modifications in the fluorine positioning.

  • Substitution: : Various substituted derivatives with alterations in the pyrrolidinyl and triazolyl positions.

Scientific Research Applications

(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is utilized in diverse research areas:

  • Chemistry: : Used in developing new synthetic methodologies and as a reagent for structural studies.

  • Biology: : Functions as a probe in biochemical assays and enzyme inhibition studies.

  • Medicine: : Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

  • Industry: : Applied in the development of novel materials and as a component in manufacturing specialized chemicals.

Mechanism of Action

This compound's mechanism of action involves interactions at the molecular level, typically with enzymes and receptors. It acts by binding to specific sites, thereby inhibiting or modifying the activity of target molecules. The pathway includes:

  • Binding: : The fluoropyrimidinyl and triazolyl groups facilitate strong binding through hydrogen bonding and hydrophobic interactions.

  • Inhibition/Activation: : Alters the activity of target molecules, leading to the desired biochemical or physiological effects.

Comparison with Similar Compounds

Comparing (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone with other similar compounds highlights its uniqueness:

  • (2-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-5-yl)methanone: : Similar structure but with variation in fluorine placement, affecting reactivity and binding properties.

  • ((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: : Chlorine instead of fluorine, leading to different physicochemical properties and reactivity.

  • (3-((5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: : Fluorine position is shifted, altering interaction dynamics with biological targets.

Properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN6O2/c1-18-7-10(16-17-18)11(20)19-3-2-9(6-19)21-12-14-4-8(13)5-15-12/h4-5,7,9H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBQTMSNVVXXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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